(六氢-1H-吡咯利津-7a-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

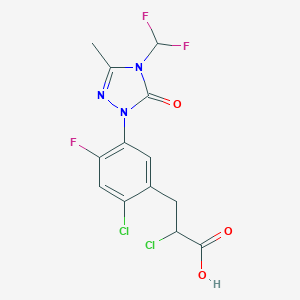

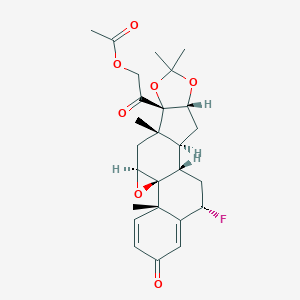

The compound (hexahydro-1H-pyrrolizin-7a-yl)methanol is a derivative of pyrrolizidine alkaloids (PAs), which are known to be bioactivated into hepatotoxic, genotoxic, and carcinogenic metabolites. The compound of interest is closely related to the reactive metabolite (3H-pyrrolizin-7-yl)methanol, which has been identified as a toxicologically significant metabolite arising from the oxidation of PAs like retrorsine .

Synthesis Analysis

The synthesis of related pyrrolizine compounds involves several steps, including oxidation and reactions with various reagents. For instance, pyrrolizine-1,3-dione was synthesized by oxidizing the alcohol precursor using pyridinium chlorochromate . This process highlights the reactivity of the pyrrolizine ring and its susceptibility to form various derivatives, which may be relevant to the synthesis of (hexahydro-1H-pyrrolizin-7a-yl)methanol.

Molecular Structure Analysis

The molecular structure of pyrrolizine derivatives has been elucidated using techniques such as X-ray crystallography. For example, the structure of a hydrazone derivative of pyrrolizine-1,3-dione was confirmed through this method . High-resolution mass spectrometry and NMR spectroscopy have also been employed to determine the structure of reactive metabolites like (3H-pyrrolizin-7-yl)methanol . These techniques are crucial for understanding the molecular structure of (hexahydro-1H-pyrrolizin-7a-yl)methanol and its related compounds.

Chemical Reactions Analysis

Pyrrolizine derivatives undergo a variety of chemical reactions. The lactam unit of pyrrolizine-1,3-dione, for example, can be ring-opened by methanol under basic conditions. Additionally, the active methylene unit couples with diazonium salts to form hydrazones . The reactivity of (hexahydro-1H-pyrrolizin-7a-yl)methanol would likely be similar, with the potential to form various adducts and undergo ring-opening reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolizine derivatives can be inferred from their behavior in different conditions. For instance, the dimethylaminomethylene derivative of pyrrolizine-1,3-dione exists as a mixture of rotamers at room temperature, indicating the flexibility of the pyrrolizine ring system . The reactivity of (3H-pyrrolizin-7-yl)methanol with reduced glutathione (GSH) to form GSH conjugates suggests that similar compounds like (hexahydro-1H-pyrrolizin-7a-yl)methanol may also react with nucleophiles . These properties are important for understanding the biological activity and potential toxicity of these compounds.

科学研究应用

甲醇合成与催化

甲醇是一种基本化学物质,用于各种工业过程,包括作为燃料和溶剂。甲醇的合成涉及催化过程,其中催化剂在提高生产效率和选择性方面起着至关重要的作用。铜基材料等催化剂很受欢迎,因为它们对 CO2 的活性高于对 CO 的活性,尽管它们面临失活和稳定性等问题。人们已经努力使用不同的金属和结构来提高催化剂性能,以提高活性和稳定性,例如锌、氧化锆、氧化铈以及具有尖晶石结构或钯锌合金的其他材料。还开发了多孔铜纤维烧结毡和膜反应器等新型反应器技术,以提高甲醇转化制氢的效率,突显了甲醇合成技术持续进步(García 等,2021)。

大气化学与甲醇通量

甲醇在大气化学中发挥着重要作用,是对流层中第二丰富的挥发性有机化合物。它在地面生态系统和大气之间的交换对于理解全球甲醇预算和大气化学动态至关重要。跨不同地点的微气象通量测量表明,植物生长和气孔导度显着影响甲醇排放量和变异性。这些发现提供了陆地-大气甲醇交换的独立数据驱动视图,提供了对生态系统水平上的甲醇双向交换及其对大气化学影响的见解(Wohlfahrt 等,2015)。

甲醇在发电和环境应用中的应用

甲醇被认为可作为燃煤气化联合循环电厂的调峰燃料,例如在整体气化联合循环 (IGCC) 系统中。在此应用中,在低电力需求期间由富含 CO 的气体生产的甲醇可在高峰电力需求期间用作燃气轮机的辅助燃料,展示了甲醇作为低排放的清洁燃料的多功能性及其在提高发电系统灵活性和效率方面的潜力(Cybulski,1994)。

安全和危害

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

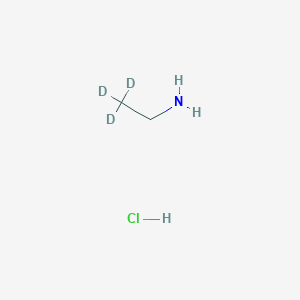

IUPAC Name |

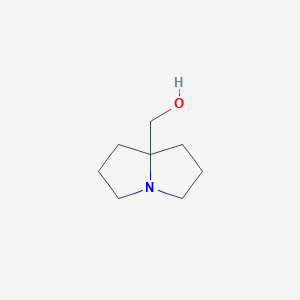

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-7-8-3-1-5-9(8)6-2-4-8/h10H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPVHEAQLFAZOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(hexahydro-1H-pyrrolizin-7a-yl)methanol | |

CAS RN |

78449-72-6 |

Source

|

| Record name | hexahydro-1H-pyrrolizin-7a-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。